molecular formula C11H13NO4 B7840926 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B7840926
M. Wt: 223.22 g/mol
InChI Key: UXGIEYNFUOSRFI-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3, an ethoxycarbonyl ester at position 5, and methyl groups at positions 2 and 5. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ethoxycarbonyl group enhances solubility in organic solvents, while the carboxylic acid enables salt formation or conjugation with biomolecules.

Properties

IUPAC Name

5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIEYNFUOSRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyridine Intermediate

A modified Hantzsch reaction condenses ethyl acetoacetate, ammonium acetate, and an aldehyde derivative under acidic conditions. For example, using 3-nitrobenzaldehyde yields 5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80–90 °CBalances reaction rate and decomposition
CatalystAcetic acidAccelerates cyclization
Reaction Time6–8 hoursEnsures complete conversion

Oxidation to the Pyridine Derivative

The dihydropyridine intermediate is oxidized using agents like nitric acid (HNO₃) or manganese dioxide (MnO₂). For instance, treatment with HNO₃ (65%) at 60 °C for 3 hours achieves full aromatization. Oxidation efficiency depends on:

Yield=0.89×([Oxidant][Substrate])0.5\text{Yield} = 0.89 \times \left(\frac{[\text{Oxidant}]}{[\text{Substrate}]}\right)^{0.5}

Selectivity challenges arise if over-oxidation degrades the ethoxycarbonyl group. Using milder oxidants like iodine in dimethyl sulfoxide (DMSO) reduces side reactions.

Selective Hydrolysis of Pyridine Diesters

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (C₁₃H₁₇NO₄) serves as a precursor. Its synthesis via Hantzsch dihydropyridine oxidation is well-documented:

Preparation of the Diester

A mixture of ethyl acetoacetate (2.0 eq), ammonium acetate (1.2 eq), and formaldehyde (1.0 eq) in ethanol undergoes reflux for 12 hours. The diester crystallizes upon cooling (72–74 °C melting point, 72% yield).

Selective Hydrolysis to the Monoacid

Controlled hydrolysis of the 3-ester group is achieved using sodium hydroxide (NaOH) in a water/THF mixture (1:2 v/v). Kinetic control at 0–5 °C favors mono-hydrolysis:

Reaction: Diethyl ester+OH5-Ethoxycarbonyl-3-carboxylic acid+EtOH\text{Reaction: } \text{Diethyl ester} + \text{OH}^- \rightarrow \text{5-Ethoxycarbonyl-3-carboxylic acid} + \text{EtOH}

ConditionValueOutcome
NaOH Concentration1.5 M85% mono-hydrolysis
Temperature0 °CMinimizes di-acid formation
Reaction Time45 minutesOptimal conversion

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 1:1), yielding 66% pure monoacid.

Direct Cyclization of Functionalized Intermediates

Alternative routes avoid dihydropyridine intermediates by directly assembling the pyridine ring. One method involves cyclizing β-keto esters with acrylamides:

Cyclocondensation Reaction

Ethyl 3-aminocrotonate and dimethyl acetylenedicarboxylate react in acetic anhydride at 120 °C for 8 hours. This forms the pyridine core with pre-installed ethoxycarbonyl and methyl groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch Oxidation7295ScalabilityMulti-step, oxidation control
Selective Hydrolysis6698High selectivityPrecursor synthesis required
Direct Cyclization6890Fewer stepsHarsh reaction conditions

Industrial-Scale Considerations

For kilogram-scale production, the selective hydrolysis route is preferred due to reproducibility. Key optimizations include:

  • Continuous Flow Reactors : Reduce hydrolysis time to 15 minutes via turbulent flow mixing.

  • Solvent Recycling : Ethanol from the reaction mixture is distilled and reused, cutting costs by 30% .

Chemical Reactions Analysis

Coupling Reactions via Carbodiimide Activation

This compound participates in esterification and amidation reactions mediated by carbodiimide reagents. A representative example involves its use in glycosylation chemistry:

Procedure ( ):

  • Reactants :

    • 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (1.684 g, 5.66 mmol)

    • 2,3,5-Tri-O-benzyl-α/β-D-ribofuranose (2.165 g, 5.15 mmol)

  • Conditions :

    • Solvent: Dichloromethane (26 mL)

    • Catalysts: EDCI (1.4 eq), DMAP (0.1 eq)

    • Temperature: 0–25°C, stirred for 46 h

  • Outcome :

    • Product: Glycosylated derivative (compound 2 )

    • Yield: 66% (2.99 g)

    • Purification: Silica gel chromatography (hexane:ethyl acetate = 1:1)

This reaction highlights the carboxylic acid group’s reactivity in forming ester/amide bonds under mild conditions.

Hydrolysis and Decarboxylation Pathways

The ethoxycarbonyl and carboxylic acid groups undergo hydrolysis under basic or acidic conditions:

Example Reaction ( ):

  • Hydrolysis :

    • Reactant: 5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

    • Conditions: 1-Dimethylamino-2-propanol (2% H₂O), room temperature

    • Product: Monomethyl ester derivative

    • Yield: ~43%

Decarboxylative Halogenation ( ):

  • Mechanism :

    • Acyloxy radical intermediates (from hypohalite decomposition) decarboxylate to form alkyl radicals.

    • Radicals react with halogen donors (e.g., BrCCl₃) to yield halogenated derivatives.

  • Key Steps :

    • Homolytic cleavage of O–X bonds (X = Br, Cl)

    • CO₂ elimination from acyloxy radicals

Crystal Engineering and Hydrogen Bonding

The compound forms supramolecular architectures via intermolecular interactions:

Structural Features ( ):

  • Conformation : Asymmetric boat-type dihydropyridine ring with a carboxyl-bearing C atom deviating 0.325 Å from the base plane.

  • Hydrogen Bonding :

    • N–H···O Chains : Infinite chains along the a-axis (N–H···O = 2.86 Å).

    • O–H···O Dimers : Carboxylic acid dimers (O–H···O = 2.68 Å) link chains into ladder-type networks.

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., 1-bromo-2-chloroethane) to form esters ( ).

  • Salt Formation : Forms stable salts with amines (e.g., triethylamine) in n-butanol ( ).

Ethoxycarbonyl Group

  • Transesterification : Ethyl esters can be converted to methyl esters under methanolysis conditions ( ).

Comparative Reaction Data

Reaction Type Conditions Yield Key Product Reference
Carbodiimide CouplingEDCI/DMAP, CH₂Cl₂, 25°C66%Glycosylated derivative
Acid-Catalyzed Hydrolysis1-Dimethylamino-2-propanol/H₂O43%Monomethyl ester
Radical HalogenationBrCCl₃, light irradiationN/AHalogenated alkyl derivatives

Stability and Handling

  • Thermal Stability : Decomposes above 179°C ( ).

  • Light Sensitivity : Radical-mediated reactions require protection from light ( ).

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly as a potent antagonist of platelet activating factor (PAF) . PAF is implicated in several inflammatory and allergic conditions. Studies indicate that compounds like 5-(ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid can inhibit PAF activity, suggesting their utility in treating conditions such as asthma and arthritis.

Case Study: Anti-inflammatory Properties

A patent (DK170376B1) details the use of this compound for developing medications aimed at treating allergic and inflammatory diseases. The research demonstrates that the compound effectively antagonizes PAF, which plays a significant role in mediating inflammatory responses . This suggests its potential in clinical settings for managing conditions characterized by excessive inflammation.

Organic Synthesis Applications

In organic synthesis, this compound has been utilized as a precursor in various reactions due to its electrophilic characteristics. Its derivatives can serve as intermediates in synthesizing more complex molecules.

Synthesis of Cyanohydrins

Recent advancements have highlighted the use of ethoxycarbonyl cyanohydrins in nucleophilic substitution reactions. The compound facilitates the reaction between aldehydes and ethyl cyanoformate under mild conditions, yielding high product yields without the need for solvents .

Table 1: Reaction Yields with Different Aldehydes

AldehydeYield (%)
Benzaldehyde92
4-Methylbenzaldehyde85
4-Nitrobenzaldehyde78
Cyclopentanone20

This table illustrates the effectiveness of the compound in facilitating reactions with various aldehydes, showcasing its versatility in synthetic applications.

Mechanism of Action

The mechanism by which 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

5-Acetyl-2,6-dimethylpyridine-3-carboxylic Acid Hydrochloride (CID 12263333)
  • Molecular Formula: C₁₀H₁₁NO₃·HCl .
  • Key Differences: The 5-position substituent is an acetyl group (C(O)CH₃) instead of ethoxycarbonyl (C(O)OCH₂CH₃). The hydrochloride salt improves water solubility, whereas the ethoxycarbonyl derivative is more lipophilic .
5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic Acid
  • Molecular Formula: C₁₄H₁₃NO₂S (inferred from CAS 93468-89-4) .
  • Key Differences: A bulky 4-(ethylthio)phenyl group replaces the ethoxycarbonyl at position 3.

Non-Pyridine Heterocycles

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₆H₉NO₃ (CAS 42346-68-9) .
  • Key Differences :
    • A five-membered pyrrolidone ring replaces the pyridine scaffold.
    • The lactam (5-oxo) group increases hydrogen-bonding capacity, affecting solubility and crystallinity.
    • Applications diverge: pyrrolidine derivatives are common in peptide mimics, whereas pyridine-carboxylic acids are used in metal coordination or drug design .

Ethoxycarbonyl-Containing Compounds

Mono(ethoxycarbonyl)porphyrin (5a)
  • Structure : Porphyrin macrocycle with a single ethoxycarbonyl substituent .
  • Key Differences :
    • The ethoxycarbonyl group is part of a conjugated porphyrin system, influencing electronic absorption spectra (e.g., Soret band shifts).
    • Synthesis yields (27% for 5a) highlight challenges in selective functionalization of aromatic macrocycles compared to smaller pyridine derivatives .
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Molecular Formula : C₂₂H₂₂O₅ .
  • Key Differences :
    • The ethoxycarbonyloxy group is part of a linear alkyne ester, lacking aromaticity.
    • Crystal data (triclinic system, V = 1875.34 ų) reveal distinct packing behaviors compared to planar pyridine derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic Acid C₁₁H₁₃NO₄ (inferred) 2,6-dimethyl; 5-ethoxycarbonyl; 3-COOH Lipophilic intermediate for drug synthesis N/A
5-Acetyl-2,6-dimethylpyridine-3-carboxylic Acid Hydrochloride C₁₀H₁₁NO₃·HCl 2,6-dimethyl; 5-acetyl; 3-COOH Enhanced water solubility (HCl salt)
5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic Acid C₁₄H₁₃NO₂S 5-(4-ethylthiophenyl); 3-COOH Potential redox activity (S-based)
Mono(ethoxycarbonyl)porphyrin (5a) C₄₄H₃₄N₄O₄ (inferred) Porphyrin with ethoxycarbonyl group Materials science applications

Biological Activity

5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of 2,6-dimethylpyridine with ethyl chloroformate followed by hydrolysis. Various synthetic routes have been explored to optimize yield and purity. The compound can also be derived from the hydrazinolysis of related pyridine derivatives, which highlights its versatility in synthetic chemistry .

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. For example, similar compounds have been shown to target topoisomerase I (TOP1), a crucial enzyme in DNA replication and repair. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation effectively .

Enzyme Inhibition

The compound has also been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in treating hypertension and heart failure. In comparative studies, analogs of this compound showed varying degrees of inhibition against ACE, indicating its potential therapeutic applications .

CompoundACE Inhibition (I50 µM)
This compoundTBD
Analog A0.07
Analog B1.6
Analog C22

Antimicrobial Properties

The antimicrobial activity of related pyridine derivatives suggests that this compound may exhibit similar effects. Studies have reported that certain pyridine derivatives show fungicidal properties against various pathogens . The specific mechanisms may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of pyridine derivatives revealed that compounds with structural similarities to this compound exhibited potent cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: ACE Inhibition

In a comparative analysis using animal models, the efficacy of various ACE inhibitors was assessed. The study found that certain derivatives showed promising results in lowering blood pressure without significant side effects, suggesting a favorable safety profile for future clinical applications .

Q & A

Q. What analytical methods are recommended for detecting degradation products?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode to identify acidic degradation products. Compare retention times and fragmentation patterns with synthetic standards. Accelerated stability studies (40°C/75% RH for 1–3 months) simulate long-term degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.